![molecular formula C17H11BrN2O2S B3838458 3-(5-bromo-2-furyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838458.png)
3-(5-bromo-2-furyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile
Vue d'ensemble
Description
3-(5-bromo-2-furyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile, commonly known as BMF-MT, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of acrylonitriles, which are known for their diverse biological activities. BMF-MT has been shown to have promising effects in various research areas, including cancer, inflammation, and neurodegenerative diseases.
Mécanisme D'action
The exact mechanism of action of BMF-MT is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and inflammation. BMF-MT has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which play important roles in inflammation and cancer.
Biochemical and Physiological Effects:
BMF-MT has been shown to have various biochemical and physiological effects, depending on the context of its use. In cancer cells, BMF-MT has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In addition, BMF-MT has been shown to inhibit the migration and invasion of cancer cells, which are important processes in metastasis. In inflammatory cells, BMF-MT has been shown to inhibit the production of various inflammatory mediators, including prostaglandins and cytokines. This can lead to a reduction in inflammation and associated symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BMF-MT for lab experiments is its diverse biological activities, which make it a potential candidate for a wide range of research areas. In addition, BMF-MT is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of BMF-MT is its potential toxicity, which can vary depending on the context of its use. Therefore, careful consideration should be given to the appropriate dosage and experimental conditions when using BMF-MT in lab experiments.
Orientations Futures
There are several potential future directions for research on BMF-MT. One area of interest is the development of BMF-MT derivatives with improved potency and selectivity. In addition, further studies are needed to elucidate the exact mechanism of action of BMF-MT and its potential applications in various diseases. Finally, the development of novel drug delivery systems for BMF-MT could improve its efficacy and reduce its toxicity in vivo.
Applications De Recherche Scientifique
BMF-MT has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is cancer, where BMF-MT has been shown to inhibit the growth and proliferation of cancer cells. In addition, BMF-MT has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of various inflammatory diseases. BMF-MT has also been studied for its potential neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(E)-3-(5-bromofuran-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O2S/c1-21-13-4-2-11(3-5-13)15-10-23-17(20-15)12(9-19)8-14-6-7-16(18)22-14/h2-8,10H,1H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUMRFGWJLVOLU-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(O3)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(O3)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5304657 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(4-bromophenyl)-1-{[(3-hydroxyphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide](/img/structure/B3838377.png)
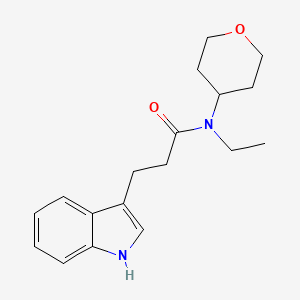
![3,3'-(1,4-phenylenediimino)bis[1-(4-bromophenyl)-2-propen-1-one]](/img/structure/B3838403.png)
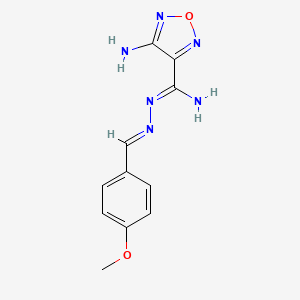


![3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one](/img/structure/B3838439.png)
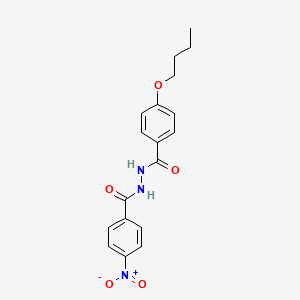
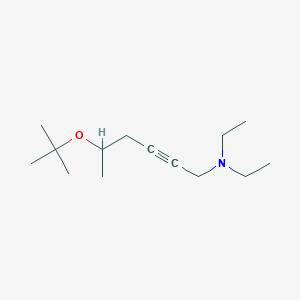
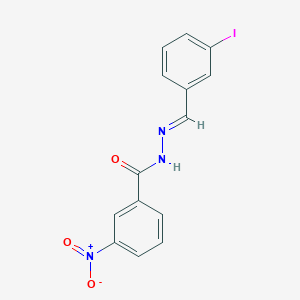
![3-(4-butoxyphenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838467.png)
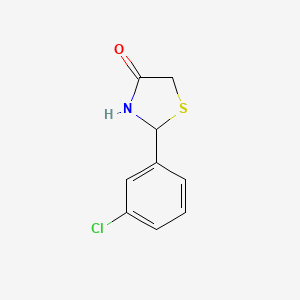
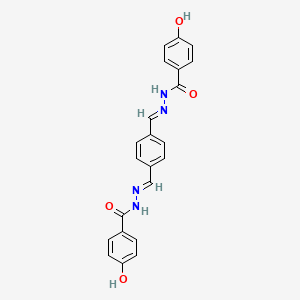
![4-bromo-N'-[4-(dipropylamino)benzylidene]benzohydrazide](/img/structure/B3838492.png)